Cyclopentane-d9

Catalog No.
S1938152
CAS No.
80862-68-6
M.F
C5H10
M. Wt
79.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentane-d9

CAS Number

80862-68-6

Product Name

Cyclopentane-d9

IUPAC Name

1,1,2,2,3,3,4,4,5-nonadeuteriocyclopentane

Molecular Formula

C5H10

Molecular Weight

79.19 g/mol

InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1D,2D2,3D2,4D2,5D2

InChI Key

RGSFGYAAUTVSQA-LOFGRQECSA-N

SMILES

C1CCCC1

Canonical SMILES

C1CCCC1

Isomeric SMILES

[2H]C1C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H]

Cyclopentane-d9 is a deuterated variant of cyclopentane, characterized by the substitution of nine hydrogen atoms with deuterium, resulting in the molecular formula C5D9\text{C}_5\text{D}_9. This compound serves as a stable isotope-labeled compound, which is particularly useful in various scientific fields due to its unique isotopic composition. Cyclopentane-d9 appears as a colorless liquid and has a boiling point of approximately 150-153°C and a melting point around -98°C. Its density is about 1.327 g/cm³ at 25°C, and it is insoluble in water but soluble in organic solvents .

Similar to its non-deuterated counterpart. Key reactions include:

  • Substitution Reactions: Cyclopentane-d9 can react with nucleophiles, forming various derivatives. For instance, it can react with magnesium turnings in dry tetrahydrofuran to produce cyclopentyl Grignard reagent, which is a precursor for synthesizing ketamine.
  • Reduction Reactions: It can be reduced to cyclopentane using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: Cyclopentane-d9 can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate.

These reactions highlight its versatility as a reagent in organic synthesis and its utility in tracing metabolic pathways.

As a deuterated compound, cyclopentane-d9 exhibits enhanced metabolic stability compared to its non-deuterated analog. This property makes it valuable in biological studies where tracking the behavior of compounds within metabolic pathways is crucial. For example, it is used in metabolic studies to trace the pathways of cyclopentane derivatives in biological systems, providing insights into drug metabolism and efficacy .

Cyclopentane-d9 can be synthesized through various methods, with one common approach involving the addition reaction of cyclopentene with deuterated hydrobromic acid (DBr). The synthesis typically occurs in two steps:

  • First Step: Cyclopentene is reacted with DBr at a controlled temperature of 40-45°C for 2-4 hours.
  • Second Step: The reaction mixture is then heated to 60-90°C for an additional 2-4 hours.

This method ensures high conversion rates and selectivity for cyclopentane-d9, making it suitable for industrial production .

Cyclopentane-d9 has several important applications across various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Its deuterium labeling provides distinctive signals in NMR spectra, making it a valuable standard for calibrating and referencing measurements .
  • Organic Synthesis: It serves as a reagent in numerous

Interaction studies involving cyclopentane-d9 focus on its behavior in various chemical environments. The presence of deuterium alters the kinetic properties of reactions compared to non-deuterated compounds, allowing researchers to explore reaction mechanisms more effectively. This isotopic labeling provides insights into molecular dynamics and interactions at the atomic level, particularly useful in fields such as pharmacology and environmental science .

Cyclopentane-d9 shares similarities with several other compounds but is unique due to its isotopic labeling. Below are some comparable compounds:

CompoundMolecular FormulaUnique Features
BromocyclopentaneC5H9Br\text{C}_5\text{H}_9\text{Br}Non-deuterated version; similar reactivity
Bromocyclopentane-d9C5D9Br\text{C}_5\text{D}_9\text{Br}Deuterated form; used for isotope labeling
1-Bromohexane-d13C6H12Br\text{C}_6\text{H}_{12}\text{Br}Another deuterated bromide; used in organic synthesis
Bromobenzene-d5C6H5Br\text{C}_6\text{H}_5\text{Br}Deuterated aromatic bromide; used in organic synthesis

The uniqueness of cyclopentane-d9 lies in its specific isotopic composition, which enhances its utility in research applications compared to these similar compounds .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

(1,1,2,2,3,3,4,4,5-~2~H_9_)Cyclopentane

Dates

Last modified: 04-14-2024

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